8-[(3,5-dimethoxyphenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline
Description
Properties
IUPAC Name |
8-[(3,5-dimethoxyphenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-17-6-5-11-26(15-17)23-10-9-19-7-4-8-22(24(19)25-23)29-16-18-12-20(27-2)14-21(13-18)28-3/h4,7-10,12-14,17H,5-6,11,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFHOSYLQRXKQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC4=CC(=CC(=C4)OC)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-[(3,5-dimethoxyphenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including data from various studies and case analyses.
Chemical Structure and Properties
The compound features a quinoline core, which is known for its diverse pharmacological properties. The presence of the methoxy and piperidine groups enhances its potential interactions within biological systems.
Chemical Structure
- Molecular Formula : C₁₈H₂₃N₃O₂
- IUPAC Name : this compound
Anticancer Properties
Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown:
- Cytotoxicity : In vitro studies demonstrated that related quinoline compounds can inhibit the proliferation of various cancer cell lines, including colorectal cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest in the G2/M phase .
- Signaling Pathway Inhibition : Research indicates that these compounds may exert their effects by inhibiting critical signaling pathways such as PI3K/AKT/mTOR, which are frequently upregulated in cancer cells .
Antifungal Activity
Some derivatives of quinoline compounds have also been evaluated for antifungal activity. Studies have shown that certain analogs possess potent antifungal properties against strains like Aspergillus flavus, suggesting a broad spectrum of biological activity beyond anticancer effects .
Pharmacological Studies
Pharmacological evaluations have highlighted the following aspects:
- Mechanism of Action : The compound's mechanism involves interaction with specific cellular targets leading to altered cellular functions.
- Toxicity Profile : Initial toxicity assessments indicate a favorable profile with low cytotoxicity compared to other chemotherapeutic agents, making it a candidate for further development .
Data Summary
Case Study 1: Cytotoxicity in Colorectal Cancer
In a controlled study, 8-methoxy derivatives were tested against HCT116 and Caco-2 colorectal cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry analysis.
Case Study 2: Antifungal Efficacy
A series of quinoline derivatives were screened for antifungal activity against Aspergillus flavus. One compound demonstrated a minimum inhibitory concentration (MIC) of 1 µg/mL, outperforming traditional antifungal agents like thiabendazole .
Scientific Research Applications
Cannabinoid Receptor Antagonism
Research has shown that this compound exhibits significant activity as a cannabinoid receptor antagonist, particularly targeting the CB1 receptor. This receptor is involved in various physiological processes such as pain perception, mood regulation, and appetite control. Preclinical studies have indicated that antagonizing CB1 can lead to therapeutic effects in obesity and metabolic disorders.
Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer potential. The mechanism often involves the inhibition of specific kinases associated with cancer cell proliferation and survival pathways. For instance, compounds similar to 8-[(3,5-dimethoxyphenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline have shown cytotoxic effects against various cancer cell lines through apoptosis induction .
Antimicrobial Activity
Additionally, quinoline derivatives are recognized for their antimicrobial properties. Studies indicate that these compounds can inhibit bacterial growth by interfering with essential enzymatic pathways within microbial cells. The structural modifications in this compound may enhance its efficacy against resistant strains .
Antiviral Effects
Emerging research suggests that this compound may also possess antiviral properties. The ability to inhibit viral replication through interaction with specific viral proteins or host cell receptors is an area of active investigation .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common synthetic routes include:
- Formation of the Quinoline Core : Starting from an appropriate aniline derivative.
- Substitution Reactions : Introducing methoxy and dimethoxy groups via electrophilic aromatic substitution.
- Piperidine Incorporation : Utilizing piperidine derivatives to achieve the final structure.
These synthetic strategies allow for further modifications to optimize biological activity and pharmacokinetic properties.
Case Study 1: CB1 Receptor Antagonism
In a study investigating the effects of various cannabinoid receptor antagonists on appetite suppression, this compound was administered to rodent models. Results indicated a significant reduction in food intake compared to control groups, supporting its potential use in obesity treatment .
Case Study 2: Anticancer Activity
Another study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated that treatment with varying concentrations led to increased apoptosis markers and reduced cell viability after 48 hours of exposure .
Comparison with Similar Compounds
Structural Analogues in the Quinoline Family
Several quinoline derivatives with modifications at the 2- and 8-positions have been studied. Key examples include:
Key Observations :
- Unlike fluoroquinolone analogs (e.g., 19h, 19i), the target compound lacks a carboxylic acid group, which may reduce solubility but improve blood-brain barrier penetration .
Substituent Effects on Bioactivity
- 3,5-Dimethoxyphenyl Group: Present in both the target compound and DPMA, this group is associated with adenosine receptor binding. In DPMA, it mediates vasodepressor responses, which are suppressed by A1-A2 receptor antagonists like 8-(p-sulfophenyl)theophylline .
- Piperidine/Piperazine Derivatives: The 3-methylpiperidin-1-yl group in the target compound contrasts with the amino-oxyimino-piperidine substituents in 19h/19i. The latter’s oxyimino linkage may enhance hydrogen bonding, critical for antibiotic activity .
Thermodynamic and Stability Comparisons
- A structurally related benzimidazoquinoline with a 3,5-dimethoxyphenyl group () exhibited an activation energy ($E_a$) of 10.6 ± 0.3 kcal/mol, suggesting moderate thermal stability. This may imply similar stability for the target compound due to shared aromatic substituents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-[(3,5-dimethoxyphenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution and coupling reactions. For example:
- Step 1 : Functionalization of the quinoline core at the 8-position using a methoxy-substituted benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C) .
- Step 2 : Introduction of the 3-methylpiperidine moiety via Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene at reflux .
- Key Variables : Solvent polarity, temperature, and catalyst loading significantly impact yield. Purification often requires column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) and piperidine ring conformation .
- X-ray Crystallography : Resolves spatial arrangement, bond angles, and intermolecular interactions (e.g., π-π stacking in quinoline systems) .
- HRMS : Validates molecular formula (e.g., C₂₄H₂₈N₂O₃⁺ requires m/z 393.2178) .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values in kinase assays) be resolved for this compound?
- Approach :
- Assay Optimization : Control for solvent effects (e.g., DMSO concentration ≤1%) and use internal standards (e.g., staurosporine) to normalize activity .
- Cellular Context : Evaluate membrane permeability via logP calculations (predicted ~3.2) and adjust assay media (e.g., serum-free vs. serum-containing) to mimic physiological conditions .
- Data Analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers and validate with orthogonal assays (e.g., SPR for binding kinetics) .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinase domains)?
- Methods :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB 3POZ) to model binding poses. Focus on hydrogen bonding with piperidine N and hydrophobic interactions with quinoline .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD <2 Å indicates robust binding) .
- Validation : Compare computational results with mutagenesis data (e.g., alanine scanning of kinase active sites) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
